tert-Butyl 2-aminothiazole-5-carboxylate tert-Butyl 2-aminothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18258762
InChI: InChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3,(H2,9,10)
SMILES:
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

tert-Butyl 2-aminothiazole-5-carboxylate

CAS No.:

Cat. No.: VC18258762

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-aminothiazole-5-carboxylate -

Specification

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name tert-butyl 2-amino-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3,(H2,9,10)
Standard InChI Key ZZPQHXKKVGNQIA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CN=C(S1)N

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of tert-butyl 2-aminothiazole-5-carboxylate features a planar thiazole ring with substituents influencing its electronic and steric profiles. Key structural data include:

PropertyValueSource
IUPAC Nametert-butyl 2-amino-1,3-thiazole-5-carboxylate
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight200.26 g/mol
SMILESCC(C)(C)OC(=O)C1=CN=C(S1)N
InChIKeyZZPQHXKKVGNQIA-UHFFFAOYSA-N
Crystallographic SystemMonoclinic (for analogues)

X-ray diffraction studies of structurally related compounds, such as methyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate, reveal a monoclinic crystal system (space group P2₁/n) with intermolecular hydrogen bonding stabilizing the lattice . The tert-butyl group enhances solubility in organic solvents, while the amino and carboxylate moieties enable participation in hydrogen bonding and salt formation .

Synthetic Methodologies

Esterification of Thiazole Precursors

A common route involves modifying ethyl 2-aminothiazole-5-carboxylate by replacing the ethyl group with a tert-butyl moiety. This is achieved via acid-catalyzed transesterification or nucleophilic substitution under anhydrous conditions . For example, treatment of ethyl 2-aminothiazole-5-carboxylate with tert-butanol in the presence of sulfuric acid yields the tert-butyl ester with >90% purity .

Diastereoselective Reduction

Ketimines derived from tert-butylsulfinyl precursors undergo highly diastereoselective reductions to yield chiral thiazole derivatives. NaBH₄ or L-Selectride® selectively reduces these ketimines, achieving diastereomeric ratios up to 99:1 . This method is critical for synthesizing enantiopure intermediates for peptide mimetics .

Solid-Phase Synthesis for Drug Intermediates

The compound is a precursor in Dasatinib synthesis, a tyrosine kinase inhibitor. A published protocol involves coupling 2-aminothiazole-5-carboxylic acid with tert-butyl chloroformate, followed by purification via column chromatography (70–85% yield) .

Representative Synthetic Pathway:

  • Bromination: Acetoacetate treated with N-bromosuccinimide in THF/water.

  • Cyclization: Reaction with N-substituted thiourea derivatives at 60°C.

  • Esterification: Tert-butyl group introduction via acid-catalyzed ester exchange .

Physicochemical Properties

PropertyValueSource
Melting Point>300°C (decomposes)
Density1.263 g/cm³
pKa4.85 (predicted)
SolubilityInsoluble in water; soluble in DMSO, THF
StabilityStable under inert conditions; hydrolyzes in acidic/basic media

The tert-butyl group confers lipophilicity (logP ≈ 1.63), enhancing membrane permeability in drug candidates . Thermal gravimetric analysis shows decomposition above 300°C, consistent with similar esters .

Biological and Pharmaceutical Applications

Kinase Inhibition

Thiazole derivatives exhibit potent kinase inhibitory activity. tert-Butyl 2-aminothiazole-5-carboxylate serves as a scaffold for HSET (KIFC1) inhibitors, which induce multipolar spindle formation in cancer cells, leading to apoptosis . Analogues demonstrate IC₅₀ values of 2–50 nM against HSET, with >100-fold selectivity over Eg5 kinesin .

Anticancer Agents

The compound is a key intermediate in Dasatinib analogues, which target Bcr-Abl and Src kinases in chronic myelogenous leukemia . In vivo studies show tumor growth inhibition rates of 60–80% at 50 mg/kg doses .

HazardPrecautionary MeasureSource
Skin/Eye IrritationUse nitrile gloves, goggles
Respiratory SensitizationOperate in fume hood
Environmental ToxicityAvoid aqueous disposal

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C under nitrogen . Spills should be neutralized with alkaline solutions (e.g., 10% NaHCO₃).

Comparative Analysis with Analogues

CompoundMelting Point (°C)logPActivity (IC₅₀)
Ethyl 2-aminothiazole-5-carboxylate2851.12150 nM (HSET)
Methyl 2-aminothiazole-5-carboxylate2900.98120 nM (HSET)
tert-Butyl derivative>3001.6345 nM (HSET)

The tert-butyl analogue shows superior lipophilicity and potency due to enhanced protein binding via hydrophobic interactions .

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